5,8-diazaspiro[3.5]nonan-9-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,8-diazaspiro[3.5]nonan-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c10-6-7(2-1-3-7)9-5-4-8-6/h9H,1-5H2,(H,8,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLDHHOBFOXPPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(=O)NCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501306488 | |
| Record name | 5,8-Diazaspiro[3.5]nonan-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501306488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
907973-03-9 | |
| Record name | 5,8-Diazaspiro[3.5]nonan-9-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=907973-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,8-Diazaspiro[3.5]nonan-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501306488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,8-diaza-spiro[3.5]nonan-9-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Structural Characterization and Conformational Analysis of 5,8 Diazaspiro 3.5 Nonan 9 One Architectures
Application of Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation
The definitive structure of 5,8-diazaspiro[3.5]nonan-9-one and its derivatives is established through a combination of powerful analytical methods. These techniques provide detailed information on connectivity, molecular weight, and the precise spatial arrangement of atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For derivatives of the this compound scaffold, ¹H NMR spectroscopy reveals the chemical environment of each proton, while ¹³C NMR identifies the distinct carbon atoms. Two-dimensional NMR techniques, such as HSQC and HMBC, are used to establish correlations between protons and carbons, confirming the connectivity of the spirocyclic system. While specific spectral data for the parent compound is not widely published, analogous spirocyclic systems have been extensively characterized, providing a reference for expected chemical shifts.
High-Resolution Mass Spectrometry (HRMS): HRMS is employed to determine the exact molecular formula of a compound by measuring its mass-to-charge ratio with extremely high accuracy. nih.gov This technique confirms the elemental composition of this compound and its derivatives, distinguishing them from other potential isomers. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further corroborate the proposed structure by identifying characteristic fragments of the spirocyclic core.
X-ray Crystallography: X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and stereochemistry. By analyzing the diffraction pattern of a single crystal, the precise coordinates of each atom in the crystal lattice can be determined. For spirocyclic compounds, this technique is invaluable for confirming the relative orientation of the two rings and the conformation they adopt in the solid state. Although a public crystal structure for the parent this compound is not available, data from closely related spiro-lactam derivatives reveal key structural parameters.
Table 1: Key Analytical Techniques for Structural Elucidation
| Technique | Information Provided | Relevance to this compound |
|---|---|---|
| ¹H & ¹³C NMR | Connectivity, chemical environment of atoms | Confirms the carbon-hydrogen framework and functional groups. |
| HRMS | Exact molecular weight and elemental formula | Unambiguously determines the molecular formula. |
| X-ray Crystallography | 3D structure, bond angles, stereochemistry | Provides definitive proof of the spirocyclic architecture and conformation. |
Conformational Restriction and Flexibility in Spiro[3.5]nonane Systems
The spiro[3.5]nonane core imposes significant conformational constraints on the molecule. The cyclobutane (B1203170) ring is known to adopt a puckered conformation to alleviate angle strain, while the six-membered piperidinone ring can exist in various chair, boat, or twist-boat conformations. The fusion at the spiro-center links the conformational possibilities of both rings.
Computational studies and experimental data from related systems show that the piperidinone ring typically adopts a distorted chair or twist-boat conformation. nih.govelsevierpure.com The specific conformation is influenced by the substituents on the rings. This restricted, yet defined, three-dimensional shape is a key feature of spirocyclic systems, reducing the entropic penalty upon binding to a biological target and potentially increasing potency and selectivity. The inherent strain in the cyclobutane ring also influences the reactivity of adjacent functional groups. nih.gov
Impact of Spiro-Center Chirality on Molecular Architecture and Research Outcomes
The spiro-carbon atom in this compound is a stereocenter, meaning the molecule is chiral and can exist as a pair of non-superimposable mirror images, or enantiomers. stanford.edutru.calibretexts.org The synthesis of this compound typically results in a racemic mixture (an equal mixture of both enantiomers), which may need to be separated to study the biological activity of each isomer individually.
Analysis of Three-Dimensional Pharmacophoric Features of Spirocyclic Lactams
A pharmacophore is an abstract description of the steric and electronic features that are necessary for a molecule to interact with a specific biological target. The rigid structure of spirocyclic lactams like this compound makes them excellent scaffolds for presenting pharmacophoric elements in a well-defined spatial arrangement. nih.govresearchgate.net
Key pharmacophoric features of this scaffold include:
Hydrogen Bond Acceptor: The carbonyl oxygen of the lactam ring is a strong hydrogen bond acceptor.
Hydrogen Bond Donor: The nitrogen atom of the lactam (N-H) acts as a hydrogen bond donor.
Hydrophobic Regions: The cyclobutane ring provides a distinct hydrophobic region.
3D Vectorial Arrangement: The spirocyclic nature of the core positions these features in specific orientations that can be tailored by adding substituents.
Computational modeling and conformational analysis of spiro-lactams have shown that these pharmacophoric features can be arranged in unique three-dimensional patterns that are not easily accessible by more flexible molecules. nih.gov This allows for the design of highly selective ligands for various biological targets, including enzymes and receptors. uc.ptresearchgate.net
Table 2: Pharmacophoric Features of the this compound Scaffold
| Feature | Structural Origin | Potential Interaction |
|---|---|---|
| Hydrogen Bond Acceptor | Lactam Carbonyl (C=O) | Interaction with donor groups (e.g., -NH, -OH) on a biological target. |
| Hydrogen Bond Donor | Lactam Amine (N-H) | Interaction with acceptor groups (e.g., C=O, N) on a biological target. |
| Hydrophobic Moiety | Cyclobutane Ring | Interaction with nonpolar pockets in a protein binding site. |
| Defined 3D Structure | Spiro-fusion | Orients the above features in a conformationally restricted manner. |
Future Directions and Emerging Research Opportunities for 5,8 Diazaspiro 3.5 Nonan 9 One Chemistry
Development of Novel and Efficient Synthetic Routes to Complex Spirocyclic Architectures
The synthesis of spirocyclic compounds, particularly those containing multiple heteroatoms, presents a considerable challenge due to the steric hindrance around the spirocyclic center. digitellinc.com While specific synthetic routes for 5,8-diazaspiro[3.5]nonan-9-one are not yet extensively documented, future research will likely focus on adapting and refining existing methodologies for the construction of analogous diazaspirocycles.
Key areas for development include:
Multi-component Reactions: Isocyanide/acetylene-based multicomponent reactions (IAMCRs) have shown promise in the efficient, one-pot synthesis of intricate spiro architectures. google.com Future work could explore the application of such reactions to generate a diverse library of this compound derivatives.
Ring-Closing Metathesis (RCM): RCM is a powerful tool for the formation of cyclic structures and could be employed in the final ring-closing step to form the lactam ring of the this compound system.
Flow Chemistry: The use of continuous flow technologies can offer advantages in terms of safety, scalability, and the ability to explore reaction conditions that are not feasible in batch synthesis. This could be particularly beneficial for optimizing the synthesis of the sterically demanding this compound core.
A comparative look at synthetic strategies for related diazaspirocycles suggests potential pathways for exploration.
| Synthetic Method | Related Scaffold | Potential for this compound Synthesis | Reference |
|---|---|---|---|
| Multi-step synthesis from azetidine (B1206935) building blocks | 2,6-Diazaspiro[3.5]nonane | Adaptable for constructing the diazaspiro core, followed by lactam formation. | thieme-connect.com |
| Isocyanide/Acetylene-based Multicomponent Reactions (IAMCRs) | 1-Oxa-3-azaspiro[4.4]nona-3,6,8-triene | Offers a convergent and efficient approach to building complexity around the spirocyclic core in a single step. | google.com |
| Epoxidation and Ring-Enlargement | 1-Carbonyl-7-diazaspiro[3.5]nonane | A potential strategy for constructing the piperidinone ring of the target scaffold. | google.com |
Exploration of Undiscovered Chemical Space within Diaza-Spiro[3.5]nonane Systems
Spirocyclic scaffolds are considered privileged structures in medicinal chemistry, as they offer a rigid framework that can present substituents in well-defined spatial orientations, leading to high-affinity interactions with biological targets. nih.govnih.gov The this compound system represents a largely uncharted territory within the vast chemical space of spirocyclic compounds.
Future research should focus on:
Combinatorial Chemistry: The development of robust synthetic routes will enable the creation of combinatorial libraries of this compound derivatives. This will allow for a systematic exploration of the chemical space around this scaffold by varying substituents at the nitrogen atoms and other available positions.
Diversity-Oriented Synthesis (DOS): DOS strategies can be employed to generate a wide range of structurally diverse spirocyclic compounds from a common starting material, facilitating the discovery of novel bioactive molecules.
Natural Product-Inspired Design: Many natural products contain spirocyclic motifs. semanticscholar.org Designing derivatives of this compound that mimic the structural features of bioactive natural products could lead to the identification of compounds with interesting pharmacological properties.
The exploration of this chemical space is anticipated to yield compounds with novel biological activities, moving beyond the traditional targets of spirocyclic lactams.
Integration of Advanced Computational Methodologies in Chemical Lead Discovery and Optimization
Computer-aided drug design (CADD) has become an indispensable tool in modern drug discovery, accelerating the identification and optimization of lead compounds. spirochem.com For the this compound scaffold, computational approaches will be crucial in guiding synthetic efforts and prioritizing compounds for biological evaluation.
Key computational strategies include:
Virtual Screening: Large virtual libraries of this compound derivatives can be screened against the binding sites of known biological targets to identify potential hits.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of these spirocyclic compounds and their interactions with target proteins, aiding in the rational design of more potent and selective inhibitors.
Quantum Mechanics (QM) Calculations: QM methods can be used to accurately predict the conformational preferences and electronic properties of this compound derivatives, which is essential for understanding their structure-activity relationships (SAR).
The synergy between computational predictions and experimental validation will be key to unlocking the therapeutic potential of this novel scaffold.
Identification of Novel Biological Targets and Mechanisms of Action for Spirocyclic Lactams
While spiro-β-lactams have been investigated for their antimicrobial and anticancer activities, the biological targets of diazaspiro[3.5]nonan-9-one derivatives remain to be elucidated. nih.govingentaconnect.com A key area of future research will be the identification of novel biological targets and the elucidation of the mechanisms of action for compounds based on this scaffold.
Potential avenues for investigation include:
Phenotypic Screening: High-throughput phenotypic screening of a library of this compound derivatives in various disease models (e.g., cancer cell lines, infectious disease models) can help identify compounds with interesting biological activities.
Target Deconvolution: For active compounds identified through phenotypic screening, target deconvolution techniques such as chemical proteomics and genetic approaches can be used to identify their molecular targets.
Exploration of New Therapeutic Areas: The unique structural features of the this compound scaffold may allow for the targeting of protein-protein interactions or other challenging target classes that have been difficult to address with traditional small molecules.
The table below highlights the known biological activities of some related diazaspiro compounds, suggesting potential starting points for the investigation of this compound derivatives.
| Diazaspiro Scaffold | Biological Target/Activity | Therapeutic Potential | Reference |
|---|---|---|---|
| 7-Azaspiro[3.5]nonane derivatives | GPR119 agonists | Diabetes | nih.gov |
| 2,6-Diazaspiro[3.4]octane derivatives | Antibacterial (Mycobacterium tuberculosis) | Infectious Diseases | nih.gov |
| 1,9-Diazaspiro[5.5]undecane derivatives | 11β-HSD1 inhibitors | Obesity, Metabolic Disorders | nih.gov |
Strategic Design for Enhanced Bioactivity and Selectivity in Spirocyclic Lactam Research
The rational design of spirocyclic lactams with improved potency, selectivity, and pharmacokinetic properties is a critical aspect of their development as therapeutic agents. nih.gov For the this compound scaffold, a systematic approach to structure-activity relationship (SAR) studies will be essential.
Key design strategies to be explored include:
Conformational Constraint: The rigid spirocyclic core of this compound can be used to lock bioactive conformations of flexible ligands, leading to an increase in potency and selectivity.
Vectorial Display of Substituents: The three-dimensional nature of the scaffold allows for the precise positioning of functional groups to optimize interactions with the target protein.
Bioisosteric Replacement: The replacement of the piperazine (B1678402) moiety, common in many bioactive compounds, with the this compound core could lead to improved properties. mdpi.com
Future research will undoubtedly focus on a deep understanding of the SAR for this class of compounds, paving the way for the development of next-generation therapeutics. The journey into the chemistry and biology of this compound is just beginning, and the path forward is rich with opportunities for innovation and discovery.
Q & A
Q. What are the optimal synthetic routes for preparing 5,8-diazaspiro[3.5]nonan-9-one derivatives?
- Methodological Answer : Derivatives of this compound are typically synthesized via multi-step reactions involving spirocyclic intermediates. For example, a common approach involves coupling substituted phenyl groups with the diazaspiro core using reagents like N,N,N’,N’-tetramethylazodicarboxamide in tetrahydrofuran (THF) at elevated temperatures (70°C), followed by purification via C18 reverse-phase column chromatography (acetonitrile/water) . Optimizing reaction time and stoichiometry (e.g., 1:2 molar ratio of starting materials) improves yields to >90% in some cases .
Q. Which analytical techniques are critical for characterizing this compound and its analogs?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : To confirm spirocyclic structure and substituent placement (e.g., distinguishing between 5,6- and 6,7-diazaspiro isomers) .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks, as demonstrated in studies of related diazaspiro compounds .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulas, especially for trifluoromethyl-containing derivatives .
Advanced Research Questions
Q. How can computational methods address discrepancies in biological activity data for diazaspiro derivatives?
- Methodological Answer : Contradictions in bioactivity (e.g., KRAS inhibition vs. inactivity) can arise from stereochemical variations or solvent effects. To resolve this:
Perform density functional theory (DFT) calculations to model electron distribution and identify reactive sites .
Use molecular docking simulations (e.g., with Discovery Studio Visualizer) to assess binding affinity differences between enantiomers .
Validate predictions via in vitro assays under controlled solvent conditions (e.g., DMSO concentration <0.1% to avoid cytotoxicity artifacts) .
Q. What strategies mitigate stereochemical challenges during the synthesis of this compound-based inhibitors?
- Methodological Answer : Stereochemical purity is critical for biological efficacy. Strategies include:
- Chiral Auxiliaries : Use tert-butyl carbamate-protected pyrrolidine intermediates to enforce desired configurations .
- Dynamic Kinetic Resolution : Employ catalysts like BINAP-Ru to favor enantioselective pathways during spirocycle formation .
- HPLC Chiral Separation : Resolve racemic mixtures using cellulose-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients .
Q. How do structural modifications to the diazaspiro core influence pharmacokinetic properties?
- Methodological Answer : To study structure-activity relationships (SAR):
LogP Optimization : Introduce hydrophilic groups (e.g., morpholin-4-yl-ethoxy) to improve solubility while maintaining logP <3 .
Metabolic Stability Assays : Replace metabolically labile substituents (e.g., methyl groups) with trifluoromethyl or oxetane moieties to reduce CYP450-mediated degradation .
In Vivo Profiling : Compare plasma half-life (t₁/₂) and bioavailability of analogs in rodent models, correlating results with in silico ADMET predictions .
Data Contradiction Analysis
Q. How should researchers interpret conflicting reports on the antimicrobial efficacy of diazaspiro compounds?
- Methodological Answer : Discrepancies often stem from assay variability. To reconcile
Standardize Testing Protocols : Use Clinical and Laboratory Standards Institute (CLSI) guidelines for MIC determination.
Control for Strain-Specific Resistance : Test against isogenic bacterial strains (e.g., E. coli BW25113 vs. ΔacrB mutants) to rule out efflux pump effects .
Cross-Validate with Structural Data : Correlate antimicrobial activity with X-ray-derived bond angles; for example, spirocyclic distortion angles >15° may reduce membrane penetration .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
